Product packaging for Benzyl pyrazin-2-ylcarbamate(Cat. No.:)

Benzyl pyrazin-2-ylcarbamate

Cat. No.: B11879922
M. Wt: 229.23 g/mol
InChI Key: NJMLIGKZNNQCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl pyrazin-2-ylcarbamate, with the CAS number 1779124-78-5, is a chemical compound offered for research and development purposes. It has a molecular formula of C 12 H 11 N 3 O 2 and a molecular weight of 229.24 g/mol . This compound is part of a class of chemicals where a benzyloxycarbonyl (Cbz) group protects an amine on a pyrazine core, a functional group of significant interest in synthetic organic chemistry . Compounds of this structural class are primarily valued as intermediates and building blocks in chemical synthesis. The benzyl carbamate group is a well-established protecting group in organic synthesis, particularly in the construction of complex molecules, including pharmaceuticals and agrochemicals. Related pyrazine-carbamate derivatives have been documented in patent literature for the synthesis of more complex molecular architectures, indicating the utility of this scaffold in medicinal chemistry research . Researchers may employ this compound in the development of novel chemical entities or as a standard in analytical studies. Notice for Researchers: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals. Proper safety procedures should be followed during handling. For a comprehensive overview of specifications, please refer to the product documentation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B11879922 Benzyl pyrazin-2-ylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

benzyl N-pyrazin-2-ylcarbamate

InChI

InChI=1S/C12H11N3O2/c16-12(15-11-8-13-6-7-14-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15,16)

InChI Key

NJMLIGKZNNQCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzyl Pyrazin 2 Ylcarbamate

Advanced Synthetic Approaches to Benzyl (B1604629) Pyrazin-2-ylcarbamate and Related Pyrazine (B50134) Carbamates

The synthesis of benzyl pyrazin-2-ylcarbamate typically begins with the reaction of 2-aminopyrazine (B29847) and benzyl chloroformate. wikipedia.org However, more advanced strategies focus on creating diverse pyrazine-carbamate scaffolds through methods that allow for precise control over the substitution patterns on the pyrazine ring.

Regioselective Functionalization of the Pyrazine Core

The pyrazine ring is inherently electron-deficient, which makes it resistant to electrophilic substitution but susceptible to nucleophilic attack and metalation. cmu.eduum.edu.my This property is central to strategies for regioselective functionalization.

Directed ortho-Metalation (DoM): A powerful technique for achieving regioselectivity is Directed ortho-Metalation (DoM). In this process, a directing metalation group (DMG) on the ring guides a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a lithiated intermediate. nih.govuni-muenchen.de This intermediate can then react with various electrophiles to introduce a new substituent with high precision. Carbamate (B1207046) groups, particularly the O-carbamate, are known to be highly effective DMGs. nih.gov For pyrazine systems, carbamate-directed metalation allows for functionalization at the C-3 position, adjacent to the carbamate-bearing nitrogen. cmu.eduacs.org For instance, using a base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can facilitate regioselective metalation of chloro- or other substituted pyrazines, which can then be elaborated into more complex structures. nih.gov

Halogen-Dance and Cross-Coupling Reactions: Functionalization can also be achieved by starting with a halogenated pyrazine, such as 2-chloropyrazine (B57796). The halogen atom serves as a handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Buchwald-Hartwig amination are instrumental in forming the C-N bond between the pyrazine ring and an amine. nih.govwikipedia.org This approach offers a modular way to introduce the amine, which can then be converted to the benzyl carbamate. For example, 2-chloropyrazine can be coupled with various amines, and although it may be unreactive with some anilines, it works well with electron-rich primary and secondary amines. nih.govresearchgate.net

The table below summarizes key regioselective functionalization methods applicable to the pyrazine scaffold.

MethodReagents/ConditionsPosition FunctionalizedUtility
Directed ortho-Metalation (DoM)R-Li or LiNR₂ base, then Electrophile (E+)Position ortho to the Directing GroupIntroduces a wide range of electrophiles (e.g., I, CHO, SiMe₃) with high regioselectivity. cmu.edunih.gov
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., R-NH₂, R-O⁻) on a halopyrazinePosition of the leaving group (e.g., Cl)A classic method for introducing amines and other nucleophiles. um.edu.mynih.gov
Buchwald-Hartwig AminationPd catalyst, phosphine (B1218219) ligand, basePosition of the halide or triflateA versatile and widely used method for C-N bond formation with a broad substrate scope. wikipedia.orgrsc.org
Minisci-Type Radical ReactionsRadical source (e.g., from carboxylic acids), oxidant, acidPositions C-2/C-6 or C-3/C-5 depending on substituentsAllows for the introduction of alkyl and acyl groups onto the electron-deficient ring. nih.gov

Stereocontrolled Formation of the Carbamate Linkage

While this compound itself is achiral, the principles of carbamate formation can be extended to syntheses where stereochemistry is a critical factor, for instance, when a chiral alcohol or amine is used. The formation of the carbamate linkage is typically achieved through the reaction of an amine with a chloroformate or via a Curtius rearrangement. drugapprovalsint.com

The use of chiral auxiliaries can direct stereocontrolled reactions. For example, a chiral carbamate developed by Comins has been used as an auxiliary to direct Grignard additions into N-acylpyridinium salts, establishing absolute stereochemistry in natural product synthesis. researchgate.net Although not directly applied to this compound, this illustrates a strategy where the carbamate functionality plays a key role in stereocontrol. In the context of pyrazine derivatives, if a chiral center were present on a substituent, the reaction conditions for carbamate formation would need to be selected to avoid racemization.

Modular Synthetic Strategies for Pyrazine-Carbamate Scaffolds

Modular or "building-block" approaches are highly valued in medicinal chemistry for their ability to generate libraries of related compounds efficiently. For pyrazine-carbamates, such strategies often rely on a sequence of reliable, high-yielding reactions that allow for variation at different points in the molecule. rsc.orgrsc.org

One such strategy involves a late-stage functionalization approach. A common intermediate, such as 2-amino-5-halopyrazine, can be prepared, which then serves as a versatile scaffold. The amino group can be converted to the benzyl carbamate, and the halogen can be used for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of substituents. researchgate.net This allows for the independent and systematic variation of both the pyrazine core and the protecting group on the carbamate.

Another modular route utilizes a coupling-deprotection sequence. For example, a Boc-protected aminopyrazine can be coupled with another building block using palladium-catalyzed carbonylation, followed by deprotection of the Boc group to allow for further chain extension, creating oligoamide structures based on the pyrazine core. rsc.orgrsc.org This method demonstrates the flexibility of using carbamates as both protecting groups and components in a modular assembly line. rsc.org

Reactivity Studies and Derivatization of the this compound Moiety

The chemical behavior of this compound is dictated by the interplay between the electron-deficient pyrazine ring and the carbamate functional group.

Electrophilic and Nucleophilic Transformations of the Pyrazine Ring

The pyrazine ring is characterized by low electron density at its carbon atoms, making it generally unreactive towards electrophilic aromatic substitution. cmu.eduresearchgate.net Attempts to perform reactions like halogenation under electrophilic conditions are often unsuccessful. acs.org However, the ring can be activated towards substitution by forming the corresponding N-oxide. Pyrazine N-oxides can undergo lithiation followed by reaction with electrophiles. thieme-connect.de Furthermore, radical additions, such as those in Minisci-type reactions, provide a viable pathway for functionalizing the electron-poor ring, often with regioselectivity influenced by the protonation state of the ring. nih.gov

Conversely, the pyrazine ring is highly susceptible to nucleophilic attack, especially when a good leaving group is present. um.edu.myresearchgate.net Nucleophilic Aromatic Substitution (SNAr) is a common transformation. For instance, 2-chloropyrazine readily reacts with nucleophiles like sodium phenoxide or sodium thiophenoxide to yield substituted products. um.edu.my The presence of the benzyl carbamate group at the 2-position would influence the reactivity of other positions on the ring towards nucleophiles.

Chemical Modifications at the Carbamate Functionality

The carbamate group itself is a site for various chemical transformations. nih.govacs.org

Deprotection: The most common reaction involving the benzyl carbamate group is its cleavage to reveal the primary amine (2-aminopyrazine). The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group precisely because it is stable under many conditions but can be readily removed. wikipedia.org The standard method for cleaving a benzyl carbamate is hydrogenolysis, using hydrogen gas and a palladium catalyst (e.g., Pd/C). researchgate.net Lewis acids can also be employed for this deprotection. wikipedia.org

Modification: While less common than deprotection, the carbamate functionality can be modified. The nitrogen atom of the carbamate can, under certain conditions, be alkylated, although this can be challenging. The carbonyl group can also potentially participate in reactions, though this is less typical. The primary utility of the carbamate in this context is as a stable and reliable protecting group that can be removed when needed to unmask the amine for further reactions, such as amide bond formation or other N-functionalizations. nih.govresearchgate.net The stability of the carbamate linkage makes it an excellent surrogate for peptide bonds in the design of peptidomimetics. nih.govacs.org

Benzyl Group Manipulations and Their Chemical Implications

The benzyl group in this compound serves as a crucial protecting group for the carbamic acid functionality and its manipulation, particularly its removal (deprotection), is a key step in the synthesis of various target molecules.

The most common method for the deprotection of a benzyl carbamate (Cbz or Z group) is catalytic hydrogenolysis. masterorganicchemistry.comcommonorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comcommonorganicchemistry.com The process is highly efficient and proceeds under neutral pH conditions, which makes it compatible with a wide range of other functional groups that might be sensitive to acidic or basic conditions. masterorganicchemistry.com The reaction results in the formation of the unprotected pyrazin-2-ylcarbamic acid, which can then be used in subsequent synthetic steps, and toluene (B28343) as a byproduct.

The general reaction can be represented as follows:

Reaction Scheme for Catalytic Hydrogenolysis of this compound

Generated code

The choice of solvent for catalytic hydrogenolysis is important for reaction efficiency. Common solvents include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), and tetrahydrofuran (B95107) (THF). commonorganicchemistry.com The progress of the debenzylation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In some cases, acid-facilitated debenzylation can also be employed. For instance, the addition of acetic acid has been shown to facilitate the N-benzyl deprotection of N-Boc and N-benzyl double-protected 2-aminopyridine (B139424) derivatives during palladium-catalyzed hydrogenation. nih.gov While not directly on this compound, this suggests that acidic additives could modulate the reactivity in related systems.

Furthermore, visible light-mediated oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has emerged as a mild alternative for cleaving benzyl ethers, which could potentially be adapted for benzyl carbamates. chemrxiv.orgfu-berlin.de This method offers orthogonality, allowing for the removal of the benzyl group in the presence of functional groups that are sensitive to hydrogenation.

The ability to selectively remove the benzyl group is a cornerstone of its utility in multi-step organic synthesis, allowing for the unmasking of the carbamate nitrogen at a desired stage for further functionalization or to reveal the final active molecule.

Catalytic Systems and Green Chemistry Principles in Pyrazine Carbamate Synthesis

The synthesis of pyrazine carbamates, including this compound, can be achieved through various catalytic methods, with a growing emphasis on environmentally benign or "green" chemistry principles.

A standard and efficient method for the synthesis of carbamates involves the reaction of an amine with a chloroformate in the presence of a base. udayton.edu For this compound, this would involve the reaction of 2-aminopyrazine with benzyl chloroformate.

General Synthesis of this compound

Reactant 1 Reactant 2 Reagent Product

This reaction is typically performed in an inert solvent like dichloromethane (B109758) or toluene. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct.

In the context of green chemistry, there is a significant drive to replace toxic reagents like phosgene (B1210022) and its derivatives, such as benzyl chloroformate. One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis. acs.org Catalytic systems have been developed to facilitate the reaction of amines, alcohols, and CO₂ to form carbamates. acs.org

Another green approach involves the use of urea (B33335) as a non-toxic carbonyl source. For example, benzyl carbamate can be synthesized by reacting urea with benzyl alcohol in the presence of a catalyst. chemicalbook.com A patent describes a method using an alumina-supported nickel oxide-bismuth oxide catalyst to achieve a high yield of benzyl carbamate from urea and benzyl alcohol. chemicalbook.com This methodology could potentially be adapted for the synthesis of this compound by using 2-aminopyrazine instead of ammonia.

Various catalytic systems have been explored to improve the efficiency and selectivity of carbamate synthesis. These include:

Palladium-based catalysts: Palladium catalysts are widely used for various cross-coupling reactions and have been employed in the synthesis of N-aryl carbamates. nih.gov

Copper-based catalysts: Copper catalysts have also been shown to be effective for the synthesis of aryl carbamates. acs.org

Enzyme catalysis: While less common for this specific transformation, enzymatic methods are gaining traction in green chemistry for their high selectivity and mild reaction conditions.

The development of these catalytic and green synthetic routes is crucial for the sustainable production of valuable chemical compounds like this compound, minimizing waste and avoiding hazardous materials.

Advanced Structural Characterization and Conformational Analysis of Pyrazine Carbamates

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive structure of pyrazine (B50134) carbamates is routinely established using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). These methods provide complementary information about the molecular framework, functional groups, and elemental composition.

For instance, the structural analysis of Benzyl (B1604629) (5-methylpyrazin-2-yl)carbamate, a close analogue of the title compound, serves as an excellent case study. drugapprovalsint.com

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework. In the ¹H NMR spectrum of Benzyl (5-methylpyrazin-2-yl)carbamate, the protons on the pyrazine and benzene (B151609) rings appear as distinct signals, with their chemical shifts and coupling patterns confirming their relative positions. drugapprovalsint.com The presence of a broad singlet at 10.45 ppm is characteristic of the carbamate (B1207046) N-H proton. drugapprovalsint.com The ¹³C NMR spectrum provides further confirmation, with specific signals for the carbonyl carbon of the carbamate group, the carbons of the pyrazine and benzyl rings, and the methyl group. drugapprovalsint.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For Benzyl (5-methylpyrazin-2-yl)carbamate, a strong absorption band at 1719 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carbamate moiety. drugapprovalsint.com Other significant peaks confirm the presence of the aromatic rings and C-N bonds. drugapprovalsint.com

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact molecular weight and elemental formula of the compound. For the methylated analogue, the experimentally determined mass was found to be 244.1080, which corresponds to the calculated value for the protonated molecule [C₁₃H₁₄N₃O₂]⁺ (244.1086), thus confirming its elemental composition. drugapprovalsint.com

¹H NMR Spectroscopic Data for Benzyl (5-methylpyrazin-2-yl)carbamate drugapprovalsint.com

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.45 br 1H N-H (carbamate)
8.93 s 1H Pyrazine C-H
8.20 s 1H Pyrazine C-H
7.42–7.32 m 5H Benzyl Ar-H
5.18 s 2H O-CH₂ (benzyl)
2.41 s 3H CH₃

Solvent: DMSO-d₆, Frequency: 500 MHz

¹³C NMR Spectroscopic Data for Benzyl (5-methylpyrazin-2-yl)carbamate drugapprovalsint.com

Chemical Shift (δ) ppm Assignment
153.6 C=O (carbamate)
147.7 Pyrazine C
146.7 Pyrazine C
141.7 Pyrazine C
136.5 Pyrazine C
134.3 Benzyl C (quaternary)
128.7 (2C) Benzyl C-H
128.4 Benzyl C-H
128.2 (2C) Benzyl C-H
66.5 O-CH₂ (benzyl)
20.4 CH₃

Solvent: DMSO-d₆, Frequency: 125.7 MHz

Single Crystal X-ray Diffraction Analysis of Benzyl Pyrazin-2-ylcarbamate and Analogues

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. uhu-ciqso.es It provides precise data on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data for the Analogue N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.5657(5)
b (Å) 9.3203(5)
c (Å) 18.2134(10)
α (°) 90
β (°) 91.540(4)
γ (°) 90

Conformational Landscape and Stereochemical Properties of Pyrazinylcarbamate Structures

The carbamate functional group is not planar and exhibits restricted rotation around the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This gives rise to two primary planar conformations, or rotamers: syn and anti. nih.gov The conformational landscape of a molecule describes the collection of these and other accessible conformations and the energy barriers between them. mpg.de

For simple carbamates, the anti rotamer is often sterically and electrostatically favored by approximately 1.0–1.5 kcal/mol. nih.gov However, the specific substituents on the nitrogen and oxygen atoms can significantly influence this equilibrium.

In the case of pyrazinylcarbamates, the electron-withdrawing nature of the pyrazine ring plays a crucial role. Studies on analogous N-(2-pyrimidyl)carbamates have shown that the pyrimidine (B1678525) ring's electron-withdrawing ability increases the single bond character of the C(carbonyl)-N bond. nd.edu This leads to a significantly lower rotational barrier (<9 kcal/mol) compared to N-phenylcarbamates (12.3-12.5 kcal/mol). nd.edu A similar effect is expected for the pyrazine ring, resulting in a more dynamic system where the syn and anti conformers can interconvert more rapidly.

The equilibrium between the syn and anti conformations in this compound would also be influenced by potential intramolecular hydrogen bonding between the carbamate N-H and one of the pyrazine nitrogen atoms, which would stabilize the syn rotamer. acs.org Conversely, steric repulsion between the benzyl group and the pyrazine ring could favor the anti conformation. The final observed conformation in a given environment (solution or solid state) is a result of the balance of these electronic, steric, and hydrogen-bonding effects.

Comparison of Rotational Energy Barriers (ΔG‡) for N-Aryl Carbamates nd.edu

Compound Type Rotational Barrier (ΔG‡) in kcal/mol
N-(2-pyrimidyl)carbamate <9
N-(2-pyridyl)carbamate 10.2

Computational Investigations in Benzyl Pyrazin 2 Ylcarbamate Research

Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of benzyl (B1604629) pyrazin-2-ylcarbamate. researchgate.netnih.gov These studies provide a detailed picture of the molecule's electronic structure, which in turn dictates its reactivity and potential interactions.

By solving the Schrödinger equation for the molecule, researchers can determine a variety of electronic descriptors. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

For benzyl pyrazin-2-ylcarbamate, the pyrazine (B50134) ring, with its two nitrogen atoms, significantly influences the electron distribution across the molecule. mdpi.com QM methods can precisely map the molecular electrostatic potential (MEP), highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These maps are invaluable for predicting how the molecule will interact with other molecules, including biological targets. For instance, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carbamate (B1207046) group are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding. rsc.org

Furthermore, QM calculations can be used to compute various other properties that are relevant for drug design, such as dipole moment, polarizability, and partial atomic charges. researchgate.netsemanticscholar.org These descriptors are often used as inputs for more complex simulations, such as those used in Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking Analyses of Pyrazine Carbamate Derivatives with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. semanticscholar.org This method is instrumental in understanding the potential biological activity of pyrazine carbamate derivatives by modeling their interactions with specific macromolecular targets. researchgate.netrsc.org

Prediction of Ligand-Binding Poses and Interactions

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a protein. semanticscholar.org For a compound like this compound, this involves exploring various possible conformations and orientations within the binding pocket. The process generates a set of possible poses, which are then ranked based on a scoring function.

The predicted binding pose reveals crucial information about the specific interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: The carbamate group and the pyrazine nitrogens of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The benzyl and pyrazine rings can engage in hydrophobic interactions with nonpolar residues in the protein's active site.

Pi-stacking: The aromatic rings of the ligand can stack with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

For example, in studies of similar pyrazine derivatives, docking has been used to predict binding to enzymes like Bruton's tyrosine kinase (BTK) and EGFR receptor binding sites, highlighting the importance of specific interactions for inhibitory activity. researchgate.netscienceopen.com

Computational Assessment of Binding Affinities and Scoring Functions

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. semanticscholar.org These functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.

There are several types of scoring functions, each with its own strengths and weaknesses:

Force-field-based scoring functions: These use classical mechanics to calculate the van der Waals and electrostatic interactions.

Empirical scoring functions: These are based on a set of weighted terms that represent different types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Knowledge-based scoring functions: These derive statistical potentials from a database of known protein-ligand complexes.

The rerank score, as mentioned in a study on pyrazine-2-carboxylic acid derivatives, is an example of such a scoring metric used to evaluate potential drug candidates. semanticscholar.org While these scores are not always perfectly correlated with experimental binding affinities, they are highly effective for virtual screening of large compound libraries and for prioritizing candidates for further experimental testing.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the movements of atoms and molecules over time. researchgate.netbonvinlab.org MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for understanding the conformational changes that may occur upon ligand binding. youtube.com

By simulating the trajectory of the ligand-protein complex in a realistic environment (e.g., in water), researchers can observe how the interactions evolve. bonvinlab.org This can reveal whether the initial hydrogen bonds and other interactions are maintained throughout the simulation, providing a more reliable assessment of the binding stability. plos.org

MD simulations can also be used to:

Calculate binding free energies: More advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can provide more accurate estimates of binding affinity than docking scoring functions.

Identify allosteric sites: By analyzing the protein's dynamics in the presence and absence of the ligand, it is possible to identify distant sites that are affected by ligand binding.

Study the mechanism of drug resistance: MD simulations can be used to investigate how mutations in a protein target can alter ligand binding and lead to drug resistance. plos.org

The use of MD simulations is becoming increasingly common in drug discovery to refine docking results and to gain a deeper understanding of the molecular recognition process. youtube.comelifesciences.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazinylcarbamate Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.net For pyrazinylcarbamate derivatives, QSAR models can be developed to predict their bioactivity based on a set of calculated molecular descriptors.

The general workflow of a QSAR study involves:

Data set selection: A series of pyrazine derivatives with known biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. semanticscholar.orgresearchgate.net

Model development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build a predictive model. researchgate.netsemanticscholar.org

Model validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

Successful QSAR models can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key molecular features that are important for bioactivity.

Guide the design of more potent and selective compounds.

Studies on various pyrazine derivatives have shown that descriptors related to electronic properties (e.g., HOMO and LUMO energies), hydrophobicity, and steric factors are often important for their biological activity. researchgate.netscienceopen.com

Computational Exploration of Molecular Recognition and Intermolecular Forces

The biological effect of a molecule like this compound is fundamentally governed by its ability to recognize and interact with a specific biological target. Computational methods provide a powerful lens through which to explore the intricate details of this molecular recognition process. rsc.org

At the heart of molecular recognition are the intermolecular forces that dictate how a ligand binds to its receptor. These forces include:

Electrostatic interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the protein.

Hydrogen bonds: As mentioned earlier, these are crucial for specificity and affinity.

Hydrophobic effect: The tendency of nonpolar groups to cluster together in an aqueous environment can be a major driving force for binding.

By understanding the key intermolecular forces that govern the binding of this compound to its target, researchers can rationally design modifications to the molecule to enhance its binding affinity and selectivity. This computational exploration of molecular recognition is a cornerstone of modern structure-based drug design.

Biomolecular Interactions and Mechanistic Studies of Pyrazine Carbamate Derivatives

Receptor Binding and Modulation by Pyrazine (B50134) Carbamate (B1207046) Structures

In addition to enzyme inhibition, pyrazine carbamate derivatives have been found to interact with and modulate the function of specific receptors, further expanding their pharmacological profile.

The M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR) is a G protein-coupled receptor predominantly expressed in the central nervous system. It is a key target for the development of treatments for neuropsychiatric disorders like schizophrenia. nih.gov

Research has identified pyrazine-containing compounds as selective agonists for the M4 mAChR. nih.gov Docking studies have provided insights into the molecular basis of this interaction. It is proposed that the pyrazine ring can act as an isostere for the ethyl carbamate group found in other M4 agonists. The nitrogen atoms of the pyrazine ring are capable of forming crucial hydrogen bonds with residues in the orthosteric binding site of the M4 receptor, such as Asn417 and Ser116. nih.gov These interactions are thought to be critical for receptor activation. The ability of the pyrazine motif to effectively mimic the binding of a carbamate highlights the potential for designing novel M4-selective agonists based on this scaffold. nih.gov

Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

Pyrazine-based compounds, particularly those incorporating a carbamate group, have been synthesized and assessed for their potential as antagonists of the corticotropin-releasing factor-1 (CRF1) receptor. mdpi.com The CRF system, particularly the CRF1 receptor, is a significant target in neuroscience for developing treatments for conditions like depression and anxiety. mdpi.commdpi.com

A series of pyrazinone-based compounds featuring either carbamate or aryl ether groups were developed and evaluated for their antagonist activity. mdpi.com Through systematic structure-activity relationship (SAR) studies, researchers identified highly potent CRF1 receptor antagonists. mdpi.com Notably, compounds 14a and 14b from this series demonstrated exceptional potency with IC50 values of 0.74 nM and 1.9 nM, respectively. mdpi.com The research highlighted the synthesis, SAR, and in vitro metabolic stability of these pyrazinone carbamates, underscoring the potential of this chemical scaffold in modulating the CRF1 receptor. mdpi.com

Table 1: CRF1 Receptor Antagonist Activity of Pyrazinone Carbamate Derivatives

CompoundDescriptionActivity (IC50)Reference
14aPyrazinone-based carbamate derivative0.74 nM mdpi.com
14bPyrazinone-based carbamate derivative1.9 nM mdpi.com

Neuropeptide S Receptor (NPSR) Antagonism

The neuropeptide S (NPS) system is implicated in a variety of central nervous system (CNS) disorders, making the Neuropeptide S Receptor (NPSR) an attractive therapeutic target. mdpi.comaub.edu.lb Research into NPSR antagonists has led to the exploration of pyrazine-containing scaffolds. A series of diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-ones were synthesized and evaluated for their NPSR antagonist activity. mdpi.comnih.gov

Within this series, derivatives featuring an N-benzyl carboxamide moiety were synthesized, including compound 6 (N-Benzyl-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide). mdpi.comnih.gov This highlights the incorporation of a benzyl-carbamate-like structure onto a complex pyrazine core. The prototypical NPSR antagonist SHA-68 also features a similar tetrahydro-oxazolo[3,4-a]pyrazine core, demonstrating the importance of this scaffold in achieving selective NPSR antagonism. mdpi.comnih.govdovepress.com Studies have successfully resolved the chiral intermediates of these compounds to identify the active enantiomer, facilitating more detailed SAR exploration and the development of antagonists with improved aqueous solubility and favorable pharmacokinetic profiles for in vivo assessment. mdpi.comnih.gov

Table 2: Activity of Pyrazine Derivatives as NPSR Antagonists

CompoundDescriptionKey FindingReference
Compound 6N-Benzyl-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamideSynthesized as part of a series of NPSR antagonists. mdpi.comnih.gov
Compound 34Chirally resolved (R)-isomer derivativeBiologically active with a Ke of 36 nM. mdpi.com
SHA-68Selective NPSR antagonist with a tetrahydro-oxazolo[3,4-a]pyrazine coreIC50 values of 22.0 and 23.8 nM for human NPSR variants. dovepress.com

Elucidation of Cellular and Molecular Mechanisms (In Vitro Studies)

Induction of Apoptotic Pathways

Pyrazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. acs.org Apoptosis is a critical process for normal cell maintenance, and its induction in cancer cells is a primary goal of many targeted therapies. nih.govmdpi.com The process often involves the activation of caspases and the cleavage of essential cellular proteins. nih.gov

One study investigated the effects of a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), on human leukemia K562 cells. acs.org The results indicated that 2-mOPP inhibited cell viability and induced apoptosis, with an IC50 of 25µM after 72 hours. acs.org The mechanism of apoptosis induction was linked to the modulation of apoptosis-related genes. Specifically, treatment with 2-mOPP led to a downregulation of the anti-apoptotic proteins Bcl2 and Survivin, alongside an upregulation of the pro-apoptotic protein Bax. acs.org This shift in the Bax/Bcl2 ratio is a key event that triggers the mitochondrial pathway of apoptosis. acs.org Similarly, other benzyl-containing compounds, such as benzyl (B1604629) isothiocyanate (BITC), have been found to induce apoptosis through effects on Bcl-2 family proteins and the activation of caspases. acs.org

Table 3: Apoptotic Effects of Pyrazine Derivatives

CompoundCell LineKey Mechanistic FindingReference
2-mOPPHuman Leukemia K562Increases Bax expression; Decreases Bcl2 and Survivin expression. acs.org
Benzyl Adenosine Analogues (e.g., 2, 2a, 2c)Human Colorectal Cancer (DLD-1, HCT116)Increases expression of cleaved caspase-3 and PARP. nih.gov

Modulation of Cellular Signaling Cascades (e.g., JAK/STAT3)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. nih.gov The IL-6/JAK2/STAT3 signaling pathway, in particular, is often found to be abnormally activated in a variety of cancers, contributing to tumor growth and inhibiting anti-tumor immune responses. Consequently, pyrazine derivatives have been explored as potential inhibitors of this pathway.

Constitutive activation of STAT3 is observed in many human tumors and is considered a promising target for anti-cancer therapy. Over-activation of STAT3 can promote tumor growth by directly stimulating cell proliferation and by upregulating anti-apoptotic proteins like Bcl-2. Patents have been filed for pyrazine kinase inhibitors designed to target the JAK/STAT pathway. Research on other small molecules has shown that inhibiting JAK/STAT3 signaling can lead to reduced levels of phosphorylated JAK1, JAK2, and STAT3, which in turn downregulates the expression of STAT3 target genes and can induce programmed cell death in cancer cells.

Anti-aggregating Activity Against Protein Aggregates

Protein aggregation, the process where misfolded proteins clump together, is a hallmark of several neurodegenerative diseases and can also compromise the efficacy of therapeutic proteins. Recent studies have investigated pyrazine-containing scaffolds for their potential to inhibit or reverse this process.

One study reported on a series of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids and their ability to interfere with the amyloidogenic process of the Aβ peptide, which is central to Alzheimer's disease. Compounds from this series, such as YIAD-0203 and YIAD-0205, demonstrated a significant capacity to both inhibit the formation of Aβ aggregates and to dissociate pre-formed aggregates in vitro. Another line of research showed that specific pyrazine derivatives can bind to and stabilize the thermosensitive cancer mutant p53-Y220C, preventing its rapid unfolding and aggregation at body temperature. acs.org Furthermore, while not pyrazine-based, related heterocyclic carbamates (pyridine carbamates) have been evaluated for their ability to inhibit the aggregation of both Aβ42 and tau protein, showing weak but measurable anti-aggregating effects. mdpi.com This suggests that the carbamate moiety itself may contribute to this activity.

Table 4: Anti-aggregating Activity of Pyrazine Derivatives and Related Compounds

Compound ClassTarget ProteinActivityReference
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazines (e.g., YIAD-0203, YIAD-0205)Amyloid-β (Aβ)Inhibited Aβ aggregation and dissociated pre-formed aggregates.
Pyrazine Derivatives (e.g., SN006/7-8)Mutant p53-Y220CStabilized the protein, preventing thermal denaturation and aggregation. acs.org
Pyridine Carbamate (Compound 18)Amyloid-β (Aβ42) and TauDemonstrated weak inhibition of both Aβ42 and tau aggregation. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Derivation for Benzyl Pyrazin-2-ylcarbamate Analogues

The structure-activity relationship (SAR) for pyrazine derivatives, including those with a benzyl carbamate moiety, is highly dependent on the biological target. Analysis across different studies reveals key structural features that influence potency and selectivity.

For CRF1 receptor antagonism , SAR studies on pyrazinone-based compounds showed that the nature of the group at the carbamate or ether linkage is critical for high potency. mdpi.com Specific substitutions on the pyrazinone core and the appended aryl group led to the identification of nanomolar inhibitors. mdpi.com

In the context of NPSR antagonism , SAR exploration of tetrahydro-1H-oxazolo[3,4-α]pyrazine derivatives revealed that modifications to the urea (B33335) or carbamate portion significantly impact activity. nih.gov For instance, the rapid condensation of various isocyanates with the core scaffold allowed for the evaluation of diverse substituents. nih.gov The introduction of polar groups was explored as a strategy to enhance aqueous solubility, a critical property for drug development. mdpi.com The stereochemistry of the core scaffold is also crucial, as separating the enantiomers of the synthetic intermediate showed that biological activity is often retained in only one isomer. mdpi.comnih.gov

In a different target class, N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, SAR studies involving a pyrazine ring highlighted the importance of the linker. nih.gov When the oxygen ether linker connecting a piperidine (B6355638) core to the pyrazine ring was replaced with a nitrogen or a methylene (B1212753) unit, the inhibitory activity was abolished, indicating a strict structural requirement for that position. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of pyrazine derivatives can be significantly modulated by the nature and position of substituents on the pyrazine ring and any associated aromatic moieties. While specific studies on this compound are limited, research on structurally related pyrazine carboxamides provides valuable insights into these structure-activity relationships (SAR).

Substituents on the pyrazine ring, such as alkyl and halogen groups, have been shown to influence the biological profile of pyrazine-containing compounds. For instance, in a series of substituted amides of pyrazine-2-carboxylic acids, the presence of a tert-butyl group at position 5 of the pyrazine ring was a common feature among compounds exhibiting notable antituberculotic activity. researchgate.net Specifically, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest activity against Mycobacterium tuberculosis. researchgate.net This suggests that lipophilic and electron-withdrawing substituents can enhance the antimycobacterial properties of pyrazine derivatives.

The nature of the substituent on the aniline (B41778) or phenol (B47542) portion of related pyrazine carboxamides also plays a critical role in determining biological activity. Studies have indicated that halogenated and alkylated anilines can confer antimycobacterial, antifungal, and antialgal properties. researchgate.net For example, 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acids have displayed significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net In another study, a quasi-parabolic relationship was observed between the lipophilicity (log P) and the photosynthesis-inhibiting activity of a series of pyrazine-2-carboxylic acid amides, indicating that an optimal lipophilicity is necessary for maximal activity. researchgate.net However, excessive lipophilicity can also lead to a decrease in activity, as observed in some anilide series. researchgate.net

The following table summarizes the effects of various substituents on the biological activity of pyrazine carboxamide derivatives, which can be extrapolated to understand the potential effects on this compound.

Compound Series Substituent(s) Observed Biological Activity Reference
Substituted pyrazine-2-carboxamides5-tert-butyl-6-chloro on pyrazine ring; 3,5-dibromo-4-hydroxyphenyl on anilineHigh activity against M. tuberculosis researchgate.net
Substituted pyrazine-2-carboxamides5-tert-butyl-6-chloro on pyrazine ring; 4-methyl-1,3-thiazol-2-yl on amidePromising antifungal activity against Trichophyton mentagrophytes researchgate.net
Amides of pyrazine-2-carboxylic acid3,5-bis-trifluoromethylphenyl on anilineHigh antituberculotic activity researchgate.net
Amides of pyrazine-2-carboxylic acid3-methylphenyl on anilinePoor in vitro antifungal effect researchgate.net

Stereochemical Influence on Ligand-Target Interactions

The introduction of a chiral center into a molecule can lead to enantiomers or diastereomers that may exhibit different biological activities. For instance, studies on chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, a potent antimitotic agent, revealed significant differences in potency between the R and S isomers in various biological assays. nih.gov This highlights that the specific spatial orientation of the substituents is critical for optimal interaction with the target, which in this case is tubulin. nih.gov

In the context of ligand-target interactions, one enantiomer may fit more snugly into the binding pocket of a receptor or enzyme, leading to a more stable complex and a stronger biological response. The other enantiomer, with its different spatial arrangement, may bind less effectively or even interact with a different target altogether, potentially leading to off-target effects. Computational modeling is a valuable tool for exploring these stereochemical preferences. researchgate.net Molecular docking simulations can predict the binding modes of different stereoisomers, providing insights into the key interactions that stabilize the ligand-receptor complex and explaining the observed differences in biological activity. researchgate.net

The synthesis of stereochemically pure compounds is therefore a critical aspect of drug discovery. acs.org For example, the stereoselective synthesis of bis-steroidal pyrazine derivatives has been pursued due to the observation that the stereochemistry of substituted groups has a profound impact on their anti-cancer activity. nih.gov Similarly, the stereochemical course of reactions used to synthesize oxazolo[3,4-a]pyrazine derivatives is crucial, as the absolute configuration of the resulting products dictates their biological activity as neuropeptide S receptor antagonists. acs.org

While direct evidence for this compound is lacking, it is reasonable to infer that if a chiral center were introduced, for example, by substitution on the benzylic carbon or on the pyrazine ring, the resulting stereoisomers would likely exhibit different biological activities.

Prodrug Design Principles Leveraging the Carbamate Moiety in Medicinal Chemistry

The carbamate functional group is a versatile tool in medicinal chemistry, frequently employed in prodrug design to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. biorxiv.org Prodrugs are inactive or less active precursors that are converted into the active drug in the body through enzymatic or chemical transformation. mdpi.com The carbamate linkage in compounds like this compound can be strategically utilized to improve drug delivery and efficacy.

One of the primary applications of the carbamate moiety in prodrug design is to mask polar functional groups, such as amines and hydroxyls. researchgate.net Primary and secondary amines, like the one on the pyrazine ring of a hypothetical parent aminopyrazine, are often ionized at physiological pH, which can limit their ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. researchgate.net By converting the amine into a carbamate, its basicity is reduced, and its lipophilicity is increased, thereby enhancing its absorption and distribution.

The stability of the carbamate bond is a critical factor in prodrug design. The rate of hydrolysis of the carbamate to release the active amine can be modulated by altering the substituents on the carbamate nitrogen and oxygen. biorxiv.org This allows for fine-tuning of the drug's release profile, potentially leading to a more sustained therapeutic effect. For instance, carbamate prodrugs have been designed to achieve systemic hydrolytic stability and to protect the parent drug from first-pass metabolism in the liver. biorxiv.org

Carbamates can also be designed to be cleaved by specific enzymes that are abundant at the target site. This targeted release can increase the concentration of the active drug at the site of action, thereby enhancing its therapeutic effect and reducing systemic side effects. For example, nitroheterocyclic carbamate prodrugs have been developed for use in gene-directed enzyme prodrug therapy (GDEPT), where a nitroreductase enzyme expressed in tumor cells cleaves the carbamate to release a potent cytotoxic agent. ub.ac.idbohrium.com

The pyrazinamide (B1679903) (PZA), a cornerstone drug for tuberculosis treatment, is itself a prodrug that is converted to the active pyrazinoic acid. researchgate.net This has inspired the development of other prodrugs of pyrazinoic acid, some of which incorporate amide linkages. researchgate.net Similarly, a carbamate linker could be employed to create prodrugs of aminopyrazine derivatives, where the benzyl group of this compound would be the promoiety cleaved off to release the active aminopyrazine.

The following table outlines key principles of prodrug design utilizing the carbamate moiety.

Principle Description Potential Application to this compound Reference
Masking Polar GroupsThe carbamate linkage reduces the polarity of amine or hydroxyl groups, increasing lipophilicity.The carbamate could mask a parent aminopyrazine to improve membrane permeability. researchgate.net
Enhancing StabilityCarbamates can be more stable to hydrolysis than esters, protecting the parent drug from premature degradation.The carbamate could prevent first-pass metabolism of the parent aminopyrazine. biorxiv.org
Modulating ReleaseThe rate of carbamate hydrolysis can be tuned by modifying its substituents.The benzyl group could be modified to control the release rate of the active drug. biorxiv.org
Targeted DeliveryCarbamates can be designed for cleavage by specific enzymes at the target site.A specific promoiety could be used instead of benzyl to target enzymes at a particular tissue or cell type. ub.ac.idbohrium.com

Advanced Analytical Methodologies for Pyrazine Carbamate Compounds

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is a fundamental biophysical technique that separates the components of a mixture, making it essential for both qualitative and quantitative analysis. journalagent.com For pyrazine (B50134) carbamate (B1207046) compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation methods, each suited to different aspects of analysis. The European Pharmacopoeia (Ph. Eur.) general chapter 2.2.46 provides harmonised guidelines for these chromatographic separation techniques, ensuring consistency and reliability of results. edqm.eu

HPLC is the method of choice for non-volatile or thermally unstable compounds, making it highly suitable for the analysis of Benzyl (B1604629) pyrazin-2-ylcarbamate. s4science.at Research on related pyrazine and carbamate compounds provides a framework for developing robust HPLC methods.

Liquid chromatographic analysis of pyrazines is commonly performed using octadecyl silica (B1680970) (ODS) C18 columns with mobile phases consisting of acetonitrile/water or methanol (B129727)/water mixtures. nih.gov Similarly, EPA Method 531.1 for carbamate analysis utilizes HPLC with a C8 column and a water/methanol gradient, demonstrating a common strategy for this class of compounds. s4science.at For Benzyl pyrazin-2-ylcarbamate, a reversed-phase (RP-HPLC) method would be the standard approach. Detection can be achieved using a Diode-Array Detector (DAD) for UV absorbance, or for higher sensitivity and selectivity, a fluorescence detector can be used, often after post-column derivatization. s4science.atresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)Separation based on hydrophobicity. s4science.atnih.gov
Mobile Phase Gradient of Acetonitrile and WaterElutes compounds with varying polarities. nih.gov
Flow Rate 0.8 - 1.0 mL/minControls retention time and separation efficiency. s4science.at
Column Temp 35 - 40 °CEnsures reproducible retention times. google.com
Detector Diode-Array Detector (DAD) or UV-VisQuantifies the analyte based on UV absorbance.
Injection Vol. 10 - 20 µLIntroduces a precise amount of sample. s4science.at

This table presents a hypothetical set of parameters based on established methods for related compounds.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Many pyrazines, especially alkylpyrazines found in food and flavor chemistry, are highly volatile and are routinely analyzed by GC. sigmaaldrich.comscispace.com While this compound itself may have limited volatility due to its molecular weight and polar carbamate group, GC analysis could be employed for the detection of more volatile precursors or degradation products.

For volatile pyrazines, Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free sample preparation technique coupled with GC-Mass Spectrometry (GC-MS). sigmaaldrich.comscispace.com This method involves adsorbing volatile analytes from the headspace above the sample onto a coated fiber, which is then desorbed in the hot GC inlet. sigmaaldrich.com If direct GC analysis of this compound were necessary, derivatization to increase volatility might be required. The analysis of some carbamate insecticides by GC has been achieved after hydrolysis and subsequent acetylation of the resulting phenol (B47542) or amine. epa.gov

Table 2: Illustrative GC-MS Parameters for Analysis of Related Volatile Pyrazines

ParameterTypical ConditionPurpose
Column Fused Silica Capillary (e.g., SUPELCOWAX™ 10, 30 m x 0.25 mm)Provides high-resolution separation of volatile compounds. sigmaaldrich.com
Carrier Gas HeliumInert mobile phase that carries analytes through the column. sigmaaldrich.com
Oven Program Temperature ramp (e.g., 40°C hold, then ramp to 230°C)Separates compounds based on boiling point and column interaction. sigmaaldrich.com
Injector Splitless mode, 270 °CTransfers analytes from the SPME fiber to the column. sigmaaldrich.com
Detector Mass Spectrometer (MS)Provides both quantification and structural identification. nih.gov
Sample Prep Headspace SPME (e.g., DVB/Carboxen/PDMS fiber)Extracts and concentrates volatile analytes from the sample. scispace.com

This table presents a typical set of parameters for the analysis of volatile pyrazines, which could be adapted for related analytes.

Advanced Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of synthesized compounds and the identification of metabolites. ontosight.airjpbcs.com When coupled with a chromatographic inlet, MS provides molecular weight information and fragmentation patterns that act as a chemical fingerprint.

For this compound, High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF-MS), would be particularly valuable. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of the target compound and distinguishing it from isomers. nih.govvscht.cz

Expected fragmentation in the mass spectrum of this compound under electron ionization would likely involve:

Cleavage of the benzylic C-O bond.

Loss of the benzyl group.

Decarboxylation (loss of CO₂).

Fragmentation of the pyrazine ring.

Analysis of these fragments provides definitive structural confirmation. ajrconline.org

Hyphenated Techniques for Comprehensive Pyrazine Carbamate Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern analytical chemistry. saspublishers.comijprajournal.com They offer enhanced sensitivity, specificity, and the ability to analyze complex mixtures. researchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful hyphenated technique for a compound like this compound. It combines the superior separation capabilities of HPLC for non-volatile compounds with the definitive identification power of MS. ijprajournal.com LC-MS is widely used for impurity profiling and analyzing drug metabolites in biological fluids. saspublishers.com

GC-MS (Gas Chromatography-Mass Spectrometry): As the first major hyphenated technique, GC-MS is the gold standard for volatile compounds. ajrconline.org It is used extensively in the analysis of pyrazines in food and environmental samples. nih.gov For this compound, its application would be focused on volatile impurities or specific degradation products.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Though less common due to lower sensitivity compared to LC-MS, LC-NMR provides complete structural information of the separated analytes without the need for fragmentation, which can be invaluable for identifying unknown impurities or metabolites. saspublishers.com

The combination of these techniques provides a comprehensive characterization of the analyte, from purity assessment to structural confirmation. researchgate.net

Sample Preparation and Extraction Methodologies for Complex Matrices

Effective sample preparation is critical for accurate analysis, as it aims to isolate the analyte of interest from interfering components in the sample matrix. uwaterloo.ca The choice of method depends heavily on the nature of the sample (e.g., biological fluid, environmental sample, reaction mixture) and the analyte's physicochemical properties. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a versatile technique that can be used to clean up samples and concentrate the analyte. A sorbent material is chosen to selectively retain either the analyte or the matrix interferents. For a moderately polar compound like this compound, a reversed-phase (C18) or normal-phase (silica) SPE cartridge could be effective.

Liquid-Liquid Extraction (LLE): A classic method, LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It is a robust technique for initial cleanup and concentration.

Solid-Phase Microextraction (SPME): Primarily used for volatile and semi-volatile compounds in conjunction with GC, SPME is a solvent-free method that integrates extraction and sample introduction. uwaterloo.ca For complex food matrices, specialized SPME fibers have been developed to be more matrix-compatible and reduce fouling. uwaterloo.ca

Salting Out: The addition of salt to an aqueous sample can decrease the solubility of organic analytes, enhancing their extraction into an organic solvent or onto an SPME fiber. chromatographyonline.com

Table 3: Comparison of Sample Preparation Techniques for this compound

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Solid-Phase Extraction (SPE) Differential partitioning between a solid sorbent and a liquid phase.High selectivity, good concentration factor, easily automated.Can be more expensive, method development required.Cleaning up complex samples (e.g., plasma, urine) prior to HPLC.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Inexpensive, high capacity, robust.Large solvent consumption, can be labor-intensive, emulsion formation.Initial cleanup from aqueous reaction mixtures or biological fluids.
SPME (Headspace) Adsorption of volatile analytes onto a coated fiber from the vapor phase. uwaterloo.caSolvent-free, simple, sensitive for volatiles. uwaterloo.caNot suitable for non-volatile compounds, matrix effects can occur.Analysis of volatile precursors or degradation products.

Emerging Research Directions and Future Perspectives for Benzyl Pyrazin 2 Ylcarbamate

Rational Design and Synthesis of Next-Generation Pyrazine (B50134) Carbamate (B1207046) Scaffolds

The rational design of new chemical entities based on the pyrazine carbamate scaffold is a cornerstone of advancing their therapeutic potential. This process involves the strategic modification of the core structure to enhance interactions with biological targets and improve pharmacokinetic properties. The synthesis of these next-generation compounds builds upon established and novel chemical methodologies to create diverse libraries for biological screening.

Key strategies in the rational design of pyrazine derivatives include:

Structural Modification: Introducing various substituents onto the pyrazine ring and the benzyl (B1604629) group can significantly influence biological activity. For instance, in a series of closely related N-benzylpyrazine-2-carboxamides, substitutions such as chloro and tert-butyl groups on the pyrazine ring, and methoxy (B1213986) or trifluoromethyl groups on the benzyl moiety, were found to modulate antimycobacterial and antifungal activities.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or reduced toxicity. This approach is common in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov

Scaffold Hopping: Altering the core heterocyclic structure while maintaining key pharmacophoric features can lead to the discovery of novel intellectual property and compounds with different biological profiles. Research into fused heterocyclic systems, such as pyrazolo-pyrrolo-pyrazines, demonstrates the effort to explore new chemical space based on the pyrazine core. acs.orgosi.lv

The synthesis of these rationally designed analogs often employs multi-step reaction sequences. For example, a common route to produce pyrazine-2-carboxamides involves the conversion of pyrazine-2-carboxylic acids into their corresponding acyl chlorides, which are then reacted with various amines. researchgate.netresearchgate.net More advanced and efficient one-pot protocols are also being developed to streamline the synthesis of complex pyrazine scaffolds. osi.lv The creation of diverse libraries of these compounds is essential for structure-activity relationship (SAR) studies, which systematically investigate how chemical structure correlates with biological activity. nih.gov

Table 1: Examples of Synthesized N-Benzylpyrazine-2-carboxamide Derivatives and Their Activities

Compound ID Pyrazine Ring Substituents Benzyl Ring Substituent Antimycobacterial Activity (MIC, µg/mL) Antifungal Activity (MIC, µmol/L)
1 5-tert-Butyl-6-chloro 4-methoxy 6.25 > 500
2 5-chloro 3-trifluoromethyl > 100 15.62
3 5-tert-Butyl-6-chloro None > 100 250
4 5-tert-Butyl-6-chloro 4-chloro > 100 125

Data derived from studies on related pyrazine amide scaffolds.

Synergistic Integration of Computational and Experimental Paradigms

The integration of computational modeling with experimental research has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For pyrazine derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are used to predict the biological activity of novel compounds and to understand their mechanism of action at a molecular level.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various molecular descriptors (e.g., electronic properties, lipophilicity, steric factors), researchers can build predictive models. researchgate.netsemanticscholar.org These models help in prioritizing which newly designed compounds are most likely to be active, thereby saving time and resources in the synthesis and testing phases. For a series of pyrazinecarboxamide derivatives with herbicidal activity, QSAR models, including those built with artificial neural networks (ANN), have shown a high correlation between predicted and experimental activities. researchgate.net

Molecular docking simulations provide insights into how a ligand, such as a pyrazine carbamate derivative, might bind to the active site of a target protein. This technique allows researchers to visualize potential binding modes, identify key interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity. This information is crucial for structure-based drug design, where the goal is to optimize the ligand's structure to achieve a better fit and stronger interaction with the target. jconsortium.com The combination of these computational predictions with experimental validation through synthesis and biological testing creates a powerful, iterative cycle for lead optimization. nih.govsemanticscholar.org

Uncovering Novel Biological Targets and Therapeutic Applications

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, leading to a wide range of pharmacological effects. researchgate.netresearchgate.net While the parent antituberculosis drug, Pyrazinamide (B1679903) (PZA), has a well-known, albeit complex, mechanism of action, research into its analogs and other pyrazine derivatives continues to uncover new potential therapeutic applications. mdpi.comnih.gov

Initially recognized for their antimycobacterial and antifungal properties, pyrazine derivatives are now being investigated for a host of other activities. nih.gov These include:

Anticancer Activity: Numerous studies have demonstrated the potential of pyrazine-containing compounds to inhibit the proliferation of various cancer cell lines. nih.gov Some derivatives have been shown to induce apoptosis (programmed cell death) and up-regulate reactive oxygen species (ROS) in cancer cells. nih.gov The tumor suppressor protein p53, specifically the Y220C mutant, has been identified as a target for some pyrazine derivatives, which act by stabilizing the protein's structure. nih.gov

Antiviral Properties: The pyrazine nucleus is a key component of antiviral drugs like Favipiravir, indicating the scaffold's potential in developing new agents against viral infections. nih.gov

Enzyme Inhibition: Pyrazine derivatives have been designed and synthesized to target specific enzymes involved in disease pathways. For example, SHP2, a protein tyrosine phosphatase implicated in cancer, has been a target for novel pyrazine inhibitors. researchgate.net The discovery that the active form of PZA, pyrazinoic acid, targets the enzyme PanD in Mycobacterium tuberculosis has opened new avenues for designing analogs that can overcome drug resistance. nih.govwikipedia.org

Herbicidal Activity: Certain pyrazinecarboxamides have been found to inhibit photosynthetic electron transport in plants, demonstrating their potential for use in agriculture. researchgate.net

The ongoing exploration of pyrazine libraries against diverse biological screens is likely to continue revealing novel targets and expanding the therapeutic utility of this versatile chemical class. pipzine-chem.com

Sustainable Chemical Processes for the Synthesis of Pyrazinylcarbamate Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve efficiency. tandfonline.comtandfonline.com The synthesis of pyrazine derivatives is no exception, with significant research focused on developing more sustainable and eco-friendly methodologies. mobt3ath.com

Traditional synthetic routes often rely on harsh reagents, toxic solvents, and high temperatures, leading to significant waste generation. researchgate.netnih.gov Modern, greener approaches aim to overcome these limitations through several strategies:

Enzyme Catalysis: Biocatalytic methods use enzymes to carry out chemical transformations under mild conditions (e.g., lower temperatures and neutral pH). For the synthesis of pyrazinamide derivatives, the enzyme Lipozyme® TL IM has been successfully used to catalyze the amidation of pyrazine esters in greener solvents like tert-amyl alcohol. nih.gov

Continuous-Flow Systems: Moving reactions from traditional batch reactors to continuous-flow microreactors can offer better control over reaction parameters, improved safety, and higher space-time yields. The enzyme-catalyzed synthesis of pyrazinamides has been shown to be more efficient in a continuous-flow setup compared to a conventional shaker reactor. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. This technique has been applied to the synthesis of poly(hydroxyalkyl)pyrazines in reactive eutectic media, improving atom economy and avoiding the need for traditional solvents. rsc.org

These sustainable practices not only reduce the environmental footprint of chemical synthesis but also often lead to more cost-effective and efficient manufacturing processes. rasayanjournal.co.in

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl pyrazin-2-ylcarbamate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves carbamate formation via coupling pyrazin-2-amine with benzyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction optimization should include monitoring pH (8–9) and temperature (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by recrystallization from ethanol for high-purity yields .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify carbamate protons (δ ~7.2–7.4 ppm for benzyl aromatic protons; δ ~8.3–8.5 ppm for pyrazine protons). The carbamate carbonyl (C=O) appears at ~155–160 ppm in 13C NMR .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700–1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₁₂H₁₁N₃O₂; theoretical MW 245.24) .

Q. What safety precautions should be taken when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and ensure adequate ventilation. Avoid skin/eye contact; rinse immediately with water if exposed. Store in a sealed container at 2–8°C in a dry environment. Refer to safety protocols for structurally similar carbamates (e.g., benzyl chloroformate derivatives) for spill management .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (molar ratio, solvent polarity, catalyst loading) using a factorial design. For example, assess the impact of benzyl chloroformate:pyrazin-2-amine ratios (1:1 to 1:1.2) on yield .
  • Kinetic Modeling : Track reaction progress via HPLC or in-situ FTIR to determine rate constants and activation energy. Data from analogous esterification reactions (e.g., benzyl acetate synthesis) suggest pseudo-first-order kinetics under excess amine conditions .

Q. How should crystallographic data discrepancies be analyzed for this compound derivatives?

  • Methodological Answer :

  • Refinement : Use SHELXL (v.2018/3) for structure refinement. Discrepancies in bond lengths/angles (e.g., pyrazine ring distortion) may arise from thermal motion; apply anisotropic displacement parameters .
  • Visualization : Validate geometry with ORTEP-3. Compare experimental data (e.g., C–C bond lengths: expected ~1.39 Å for pyrazine) against theoretical values. Resolve twinning or disorder using the TWIN/BASF commands in SHELX .

Q. What strategies are effective in resolving conflicting spectroscopic data during structure elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons), X-ray diffraction, and high-resolution MS. For example, ambiguous NOESY correlations can be resolved by comparing crystal packing interactions .
  • Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or IR bands. Deviations >5% may indicate impurities or conformational flexibility .

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